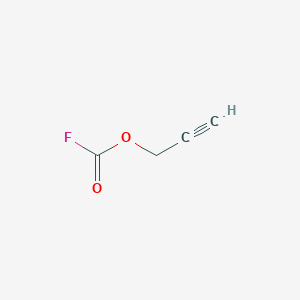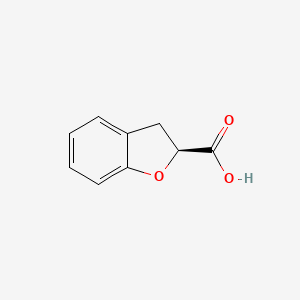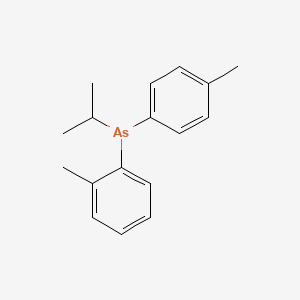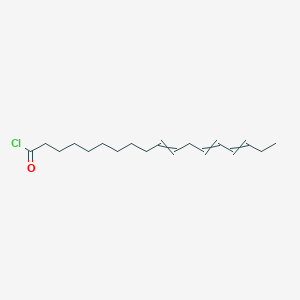
Octadeca-10,13,15-trienoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadeca-10,13,15-trienoyl chloride: is an organic compound with the molecular formula C18H29ClO. It is an acyl chloride derivative of octadecatrienoic acid, characterized by the presence of three conjugated double bonds at positions 10, 13, and 15 in the carbon chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octadeca-10,13,15-trienoyl chloride can be synthesized through the acylation of octadecatrienoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C18H30O2+SOCl2→C18H29ClO+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to purify the product. The reaction conditions are optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Octadeca-10,13,15-trienoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Addition Reactions: The conjugated double bonds in the carbon chain can participate in addition reactions with electrophiles such as halogens and hydrogen halides.
Oxidation and Reduction: The double bonds can be selectively oxidized or reduced to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Addition Reactions: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HCl, HBr) are used under controlled conditions to prevent over-addition.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Dihalides and Halohydrins: Formed from addition reactions with halogens and hydrogen halides.
Epoxides and Alcohols: Formed from selective oxidation and reduction reactions
Aplicaciones Científicas De Investigación
Chemistry: Octadeca-10,13,15-trienoyl chloride is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound derivatives are studied for their potential anti-inflammatory and antimicrobial properties. These derivatives are also investigated for their role in lipid metabolism and signaling pathways .
Industry: The compound is used in the production of specialty chemicals, including coatings, adhesives, and lubricants. Its unique structure imparts desirable properties to the final products, such as improved thermal stability and resistance to oxidation .
Mecanismo De Acción
The mechanism of action of octadeca-10,13,15-trienoyl chloride involves its reactivity with nucleophiles and electrophiles. The acyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. The conjugated double bonds can participate in addition reactions, leading to the formation of new chemical entities. These reactions are facilitated by the electron-withdrawing nature of the acyl chloride group, which activates the double bonds towards electrophilic attack .
Comparación Con Compuestos Similares
Octadeca-9,12,15-trienoyl chloride: Similar structure but with double bonds at different positions.
Octadeca-9,11,13-trienoyl chloride: Another isomer with double bonds at positions 9, 11, and 13.
Linoleoyl chloride: Contains two double bonds at positions 9 and 12.
Uniqueness: Octadeca-10,13,15-trienoyl chloride is unique due to the specific positioning of its double bonds, which imparts distinct reactivity and properties compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
63029-04-9 |
|---|---|
Fórmula molecular |
C18H29ClO |
Peso molecular |
296.9 g/mol |
Nombre IUPAC |
octadeca-10,13,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-6,8-9H,2,7,10-17H2,1H3 |
Clave InChI |
HRQPWHJKIDYWQM-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CCC=CCCCCCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
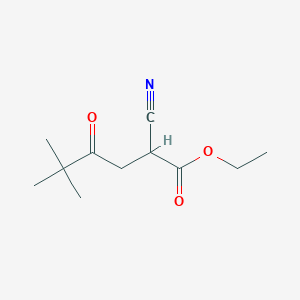
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
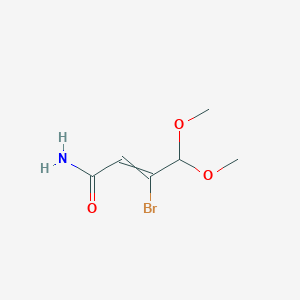

![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
